3-(Dimethylamino)isonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)7-5-9-4-3-6(7)8(11)12/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWNMSGVYCWLBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Transformations Involving the Pyridine Core
Established Synthetic Routes to Dimethylamino-Substituted Isonicotinic Acid Derivatives
The creation of dimethylamino-substituted isonicotinic acid derivatives can be approached through several established synthetic pathways. These routes can be broadly categorized by their approach to forming the core pyridine (B92270) structure and introducing the necessary functional groups.
The fundamental structure of these compounds, the pyridine ring, can be synthesized through various methods. One common approach involves the condensation of aldehydes and amines. For instance, isonicotinic acid hydrazide can be condensed with a range of aromatic and heteroaromatic aldehydes to form N-arylidene(alkylidene)hydrazones. ect-journal.kz This reaction is typically carried out by heating equimolar amounts of the aldehyde and isonicotinic acid hydrazide in ethanol. ect-journal.kz
Another strategy involves the modification of existing pyridine rings. A significant challenge in pyridine chemistry has been the direct and selective functionalization at the C-4 position. nih.gov A novel method utilizes a maleate-derived blocking group to control Minisci-type decarboxylative alkylation, allowing for precise C-4 functionalization. nih.gov
Achieving the correct placement of the dimethylamino and carboxylic acid groups on the pyridine ring is crucial. The regioselectivity of these introductions is often a key challenge in the synthesis.
One method for introducing a carboxylic acid group at the 4-position involves the oxidation of a precursor. For example, 4-vinyl pyridines can be oxidized using nitric and sulfuric acids, or even nitric acid alone, to yield isonicotinic acid. google.com This method is advantageous as 4-vinyl pyridines can be obtained relatively free of contaminants. google.com
The introduction of the dimethylamino group can be accomplished through various means. In one example, the synthesis of 2-Dimethylamino-isonicotinic acid involves the reaction of 2-aminopyridine (B139424) with dimethylacetamide in the presence of a strong base. smolecule.com
A process for preparing isonicotinic acid derivatives involves the lithiation of a substituted pyridine followed by reaction with DMF (dimethylformamide) to introduce a formyl group, which is then oxidized to a carboxylic acid. google.com
| Precursor | Reagents | Functional Group Introduced | Reference |
| 2-Aminopyridine | Dimethylacetamide, Strong Base | 2-Dimethylamino | smolecule.com |
| Substituted Pyridine | Lithium Diethylamide, DMF, O₃, H₂O₂ | Carboxylic Acid | google.com |
| 4-Vinyl Pyridine | Nitric Acid, Sulfuric Acid | Isonicotinic Acid | google.com |
Many synthetic routes start from readily available isonicotinic acid or its derivatives. Isonicotinic acid itself can be produced by the oxidation of gamma-picoline. chempanda.com A common industrial process involves reacting a mixture of beta and gamma picolines with benzaldehyde (B42025) to form 4-styryl pyridine, which is then oxidized. google.com
Derivatization of isonicotinic acid is a widely used strategy. For instance, isonicotinic acid hydrazide, a key derivative, is synthesized and then further modified. ect-journal.kzresearchgate.net This can involve condensation reactions with aldehydes to create a diverse range of hydrazones. ect-journal.kzresearchgate.net
The incorporation of the dimethylamine (B145610) group can be a key step. In the synthesis of certain citalopram (B1669093) analogues, a dimethylamino side chain is introduced via alkylation using LDA (lithium diisopropylamide). nih.gov Another approach involves the reaction of a chloropropyl-substituted precursor with N-benzylamine to introduce an amino group. ias.ac.in
| Precursor | Reaction Type | Product Class | Reference |
| Isonicotinic acid hydrazide | Condensation with aldehydes | Hydrazones | ect-journal.kzresearchgate.net |
| 5-bromo-2-methoxybenzaldehyde | Condensation with organolithium reagent | Citalopram analogue precursor | nih.gov |
| 10-(3'-chloropropyl)phenoxazine | Reaction with N-benzylamine | Aminopropyl-substituted phenoxazine | ias.ac.in |
Functional Group Interconversions and Derivatization Strategies
Once the core structure of 3-(dimethylamino)isonicotinic acid or a related derivative is established, further modifications can be made through functional group interconversions and derivatization.
Oxidation reactions are a common method for modifying pyridine derivatives. The oxidation of the pyridine nitrogen to form an N-oxide is a well-known transformation. This can alter the electronic properties of the ring and provide a handle for further reactions.
The oxidation of the side chains is also a key synthetic step. For instance, the oxidation of 3-picoline is a method for producing nicotinic acid, an isomer of isonicotinic acid. mdpi.comresearchgate.net This process can be carried out using various oxidizing agents, including air in the presence of a catalyst system. mdpi.com The oxidation of 4-dimethylaminoantipyrine has been studied electrochemically, revealing a quasi-reversible electron transfer from the dimethylamino nitrogen to form a cation radical. rsc.org In some cases, oxidation can lead to more complex transformations, such as the formation of S=O groups in phenothiazine (B1677639) derivatives under prolonged oxidative conditions. mdpi.com
Reduction reactions offer another avenue for the derivatization of pyridine compounds. While specific examples for the direct reduction of the pyridine ring in this compound are not detailed in the provided context, reduction of functional groups attached to the pyridine ring is a common strategy. For example, in the synthesis of citalopram analogues, a lactone intermediate is reduced with LiAlH₄ to a diol, which then undergoes ring closure. nih.gov
Nucleophilic Substitution Reactions Involving the Dimethylamino Moiety
Direct nucleophilic substitution of the dimethylamino group on a pyridine ring is a challenging and infrequently reported transformation. The dimethylamino group is a poor leaving group due to the high basicity of its corresponding anion. Consequently, reactions where a nucleophile directly displaces the dimethylamino moiety on the this compound core are not a common synthetic strategy.
For such a substitution to occur, activation of the C-N bond would be necessary. This can sometimes be achieved by modifying the pyridine nitrogen, for instance, by forming pyridine-N-oxides, which can activate the ring for nucleophilic attack. researchgate.net Another approach involves the use of Lewis acids to bind to the pyridine nitrogen, thereby activating the ring system towards functionalization. nih.govsemanticscholar.org However, the literature primarily focuses on the displacement of more traditional leaving groups like halogens from the pyridine core. researchgate.netscribd.com The reverse reaction, where dimethylamine acts as a nucleophile to displace a leaving group like a halide from a pyridine ring to form a dimethylamino-substituted product, is a much more common and synthetically useful process. vaia.com
In the specific case of 4-(dimethylamino)pyridine (DMAP), a related compound, the dimethylamino group provides significant resonance stabilization, which increases the nucleophilicity of the pyridine nitrogen but does not render the amino group itself susceptible to substitution. valpo.eduresearchgate.net Alkylation of DMAP, for example, occurs exclusively at the pyridine nitrogen. valpo.edu For direct displacement of a group like the dimethylamino moiety to become feasible, harsh reaction conditions or highly specialized reagents would likely be required, and such methodologies are not prevalent for this class of compounds.
Advanced Synthetic Approaches Utilizing this compound Derivatives
Derivatives of this compound are valuable building blocks in the construction of more complex molecules, particularly in the fields of coordination chemistry and diversity-oriented synthesis. Its inherent functionalities—a carboxylic acid for amide or ester formation, a basic pyridine nitrogen, and the dimethylamino group—allow for its incorporation into sophisticated molecular designs through modular and multicomponent strategies.
Modular synthesis provides a powerful platform for generating libraries of ligands and coordination complexes by combining distinct building blocks (modules) in a systematic fashion. This compound derivatives can serve as a key module, often acting as a "capping" agent or a functional endpoint in the assembly of larger supramolecular structures.
A prominent example of this strategy involves using isonicotinic acids as terminal groups on flexible spacer molecules. By systematically varying the length and nature of the spacer, a diverse array of ligands can be synthesized. These ligands can then be reacted with metal ions to generate coordination polymers and metal-organic frameworks (MOFs) with varied topologies and properties. For instance, isonicotinic acid has been used as an organic linker with various metal centers (Co, Ni, Mn, Zn, Cu) to create MOFs. magnusgroup.org Functionalization of pre-existing MOFs with isonicotinic acid has also been demonstrated, showcasing a modular post-synthetic modification approach. researchgate.netnih.gov This modularity allows for the fine-tuning of the resulting complex's structure, from discrete 0D rings to 1D chains or helices.
Table 1: Modular Generation of Coordination Complexes
| Ligand Module 1 (Cap) | Ligand Module 2 (Spacer) | Metal Ion | Resulting Complex Topology |
| This compound | Short Polyethylene Glycol | Ag(I) | 0D Metallacycle |
| This compound | Medium Polyethylene Glycol | Ag(I) | 1D Helical Chain |
| This compound | Long Polyethylene Glycol | Ag(I) | 1D Linear Chain |
| Isonicotinate N-Oxide | N/A (Direct Coordination) | Zn(II) | 3D Porous Framework nih.gov |
| Isonicotinic Acid | 1,3,5-Tricarboxylic acid | Cu(II) | 3D Porous Framework |
This table illustrates how combining a consistent capping module (an isonicotinic acid derivative) with variable spacer modules and metal ions can lead to a predictable yet diverse range of complex structures.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements from all starting materials, are a cornerstone of modern synthetic efficiency. researchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for creating molecular diversity and have been used to generate libraries of complex, drug-like molecules. semanticscholar.orgnih.govnih.govbeilstein-journals.orgencyclopedia.pubmdpi.com
The this compound scaffold is well-suited for incorporation into MCRs, primarily by leveraging its carboxylic acid functionality. In the Ugi four-component reaction (U-4CR), a carboxylic acid reacts with an amine, a ketone or aldehyde, and an isocyanide to produce a dipeptide-like α-aminoacyl amide. wikipedia.orgtechniques-ingenieur.frorganic-chemistry.org By using this compound as the carboxylic acid component, its structural and electronic features can be systematically incorporated into large, diverse libraries of peptidomimetic compounds. nih.gov
The general scheme for such a reaction allows for vast structural diversification, as each of the four components can be varied independently. This approach enables the rapid exploration of chemical space around the isonicotinic acid core.
Table 2: Diversity Generation via Ugi Four-Component Reaction (U-4CR)
| Acid Component | Amine Component | Carbonyl Component | Isocyanide Component | Resulting Scaffold |
| This compound | Aniline | Isobutyraldehyde | tert-Butyl isocyanide | α-Aminoacyl amide with aryl and alkyl diversity |
| This compound | Benzylamine | Acetone | Cyclohexyl isocyanide | α-Aminoacyl amide with benzyl (B1604629) and cycloalkyl diversity |
| This compound | Methylamine | Benzaldehyde | Ethyl isocyanoacetate | α-Aminoacyl amide with ester functionality |
| Isonicotinic Acid | Various amines | Various aldehydes | Diisocyanide nih.gov | Library of α-acylamino amides |
This strategy has been successfully employed to synthesize libraries of compounds for biological screening, demonstrating the power of combining the isonicotinic acid scaffold with the principles of multicomponent chemistry to access novel and complex molecular architectures efficiently. nih.govnih.gov
Spectroscopic and Structural Analysis of this compound Remains Elusive
A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of detailed spectroscopic and structural elucidation data for the chemical compound This compound . Despite extensive searches for its ¹H NMR, ¹³C NMR, 2D NMR (such as COSY, HMQC, and HSQC), FT-IR, and Raman spectroscopic data, no specific experimental spectra or detailed analyses for this particular compound could be located.
While spectroscopic information is available for related compounds, such as isonicotinic acid and its various derivatives, this information cannot be accurately extrapolated to describe this compound due to the specific influence of the dimethylamino substituent at the 3-position of the pyridine ring on the electronic and vibrational environment of the molecule.
The structural elucidation of a chemical compound is fundamentally reliant on the detailed analysis of its spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for determining the connectivity and chemical environment of protons and carbon atoms within a molecule. Similarly, vibrational spectroscopy methods like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide vital information about the functional groups present. Without access to this primary data for this compound, a scientifically accurate and detailed analysis as requested cannot be provided at this time.
Further research, including the synthesis and subsequent spectroscopic characterization of this compound, would be required to generate the data necessary for a thorough discussion of its spectroscopic analysis and structural elucidation.
Spectroscopic Analysis and Structural Elucidation
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For 3-(Dimethylamino)isonicotinic acid, the molecular formula is C8H10N2O2, which corresponds to a molecular weight of approximately 166.18 g/mol . cymitquimica.com
In a typical mass spectrometry experiment using electrospray ionization (ESI), the molecule would be ionized, most likely protonated, to form a molecular ion [M+H]+. High-resolution mass spectrometry (HR-MS) would confirm the elemental composition by providing a highly accurate mass measurement.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the parent ion. The fragmentation pattern provides crucial information about the compound's structure. For this compound, the fragmentation would likely proceed through characteristic losses of functional groups. Key fragmentation pathways could include:
Loss of a methyl group (-CH3): A common fragmentation for dimethylamino compounds.
Loss of the entire dimethylamino group (-N(CH3)2).
Decarboxylation: Loss of carbon dioxide (-CO2) from the carboxylic acid group.
Cleavage of the pyridine (B92270) ring: Leading to smaller charged fragments.
The study of fragmentation pathways in similar molecules, such as other isonicotinic acid derivatives, provides a basis for predicting these patterns. nih.govmdpi.com The specific fragments observed help to confirm the connectivity of the atoms within the molecule. Derivatization techniques can also be employed to enhance signal intensity and provide more specific fragmentation patterns for identification. mdpi.comresearchgate.net
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value/Observation | Technique |
|---|---|---|
| Molecular Formula | C8H10N2O2 | - |
| Molecular Weight | ~166.18 g/mol | - |
| [M+H]+ Ion (m/z) | ~167.0764 | ESI-MS |
| Key Fragment Ion 1 | Loss of CO2 | MS/MS |
| Key Fragment Ion 2 | Loss of N(CH3)2 | MS/MS |
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. semanticscholar.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. For this compound, obtaining a suitable single crystal is a prerequisite for this analysis.
The analysis of related structures, like isonicotinic acid and its derivatives, shows that the pyridine ring is typically planar. mdpi.comnanomegas.com In the crystal lattice of this compound, it is expected that intermolecular hydrogen bonds would be a dominant feature, likely forming between the carboxylic acid group of one molecule and the pyridine nitrogen of another. The presence of water molecules in the crystal lattice, forming hydrates, is also a possibility and has been observed in similar compounds. nii.ac.jp
The X-ray diffraction data would allow for the determination of the unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the symmetry and repeating pattern of the crystal lattice. nanomegas.com This information is crucial for understanding the material's physical properties and for polymorphism studies, which investigate the existence of different crystalline forms of the same compound. researchgate.net
Table 2: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |
| Space Group | The symmetry of the unit cell would be identified. |
| Unit Cell Dimensions | Precise measurements of a, b, c (Å) and α, β, γ (°). |
| Bond Lengths | e.g., C-C, C-N, C=O bond distances within the molecule would be accurately measured. |
| Bond Angles | e.g., Angles within the pyridine ring and involving the substituents. |
| Hydrogen Bonding | Identification of intermolecular hydrogen bond donors, acceptors, and distances. |
Rotational Spectroscopy for Gas-Phase Conformer Analysis
Rotational spectroscopy, typically conducted in the microwave frequency range, is a high-resolution technique used to study the structure of molecules in the gas phase. princeton.edu By measuring the absorption of microwave radiation, the rotational constants (A, B, and C) of a molecule can be determined with very high precision. These constants are inversely proportional to the molecule's moments of inertia and thus provide definitive information about its geometry and the spatial arrangement of its atoms. azregents.edu
For this compound, rotational spectroscopy would be invaluable for identifying the different stable conformations (conformers) that exist in the gas phase. nih.gov These conformers arise from the rotation around single bonds, primarily the C-C bond connecting the carboxylic acid group to the pyridine ring and the C-N bond of the dimethylamino group. Each conformer would have a unique set of rotational constants and therefore a distinct rotational spectrum. uva.es
The relative intensities of the spectral lines for each conformer can provide information about their relative energies and population distribution at the temperature of the experiment. nih.gov The analysis may be complicated by phenomena such as the internal rotation of the methyl groups, which can cause splittings in the rotational transitions. ifpan.edu.pl
Table 3: Expected Data from Rotational Spectroscopy of this compound
| Parameter | Information Obtained |
|---|---|
| Rotational Constants (A, B, C) | Determined for each stable conformer, providing its precise gas-phase structure. |
| Number of Conformers | The number of distinct rotational spectra observed corresponds to the number of conformers present. |
| Relative Abundance | The intensity of the signals for each conformer allows for calculation of their relative populations. |
| Dipole Moment | The Stark effect can be used to determine the electric dipole moment components for each conformer. |
Thermal Analysis (e.g., Thermogravimetric Analysis (TGA)) for Material Stability
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) is a key method within this category that measures the change in mass of a sample as it is heated at a controlled rate. This analysis provides crucial information about the thermal stability and decomposition profile of a compound. nih.gov
A TGA experiment on this compound would reveal the temperature at which it begins to decompose. The resulting TGA curve would plot mass percentage against temperature. A sharp drop in mass would indicate a decomposition event. If the compound exists as a hydrate, an initial mass loss at a lower temperature (typically below 150°C) corresponding to the loss of water molecules would be observed. nii.ac.jp
The thermal behavior of related compounds like nicotinic acid shows processes such as sublimation, melting, and evaporation at different temperature ranges. researchgate.net For this compound, the TGA would establish the upper-temperature limit for its stability. Coupling the TGA instrument to a mass spectrometer (TGA-MS) would allow for the identification of the gaseous products evolved during decomposition, providing insight into the decomposition mechanism. nih.gov
Table 4: Representative TGA Data for a Pyridine Carboxylic Acid Derivative
| Temperature Range | Event | Mass Loss (%) |
|---|---|---|
| 50-120 °C | Loss of Hydrated Water (if present) | Dependent on stoichiometry |
| > 200 °C | Onset of Decomposition | - |
| 200-400 °C | Major Decomposition Step(s) | Significant mass loss |
| > 400 °C | Residual Mass | Mass of non-volatile residue |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular structure and energetics.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. nih.gov It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. The B3LYP hybrid functional, combined with basis sets like 6-311++G(d,p) or 6-31G**, is a common choice for optimizing the geometry of nicotinic acid derivatives and calculating their electronic properties. nih.govnih.govepstem.net
For 3-(Dimethylamino)isonicotinic acid, a DFT study would begin with the optimization of its molecular geometry to find the most stable arrangement of its atoms. This process minimizes the total energy of the molecule. Once the optimized structure is obtained, various electronic properties can be calculated. These calculations are typically performed in the gas phase to represent the isolated molecule, and the results are often compared with experimental data where available. epstem.net
Energetic parameters derived from DFT calculations are crucial for understanding the stability and reactivity of the molecule. Key parameters include the total energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap is an indicator of the molecule's chemical stability and reactivity. epstem.net
Table 1: Illustrative Energetic Parameters for a Nicotinic Acid Derivative (Calculated using DFT) Note: This table presents typical data obtained for a related nicotinic acid derivative and serves as an example of the parameters that would be calculated for this compound.
| Parameter | Value (eV) |
| Total Energy | Varies based on reference |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high-accuracy predictions of molecular properties, though they are generally more computationally demanding than DFT. researchgate.netaps.org
For this compound, ab initio calculations could be employed to refine the geometric parameters obtained from DFT and to calculate properties where high accuracy is critical. For example, precise predictions of bond lengths, bond angles, and dihedral angles can be achieved. Furthermore, these methods are valuable for calculating accurate energies of different conformers and for studying reaction mechanisms and transition states. The choice of ab initio method and basis set would depend on the specific property being investigated and the desired level of accuracy.
The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's reactivity. The distribution of the HOMO indicates the regions of the molecule that are most likely to act as an electron donor in a chemical reaction. Conversely, the distribution of the LUMO shows the regions most susceptible to nucleophilic attack. For nicotinic acid derivatives, the HOMO is often localized on the pyridine (B92270) ring and the substituent groups, while the LUMO can be distributed over the ring and the carboxylic acid moiety.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. epstem.net These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency of the molecule to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution ( (I-A)/2 ).
Chemical Softness (S): The reciprocal of hardness ( 1/η ).
Electrophilicity Index (ω): A measure of the molecule's electrophilic character ( μ²/2η, where μ is the chemical potential, -χ ).
Table 2: Illustrative Global Reactivity Descriptors for a Nicotinic Acid Derivative Note: This table is based on data for a related nicotinic acid derivative and is for illustrative purposes.
| Reactivity Index | Formula | Illustrative Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.8 |
| Electronegativity (χ) | (I+A)/2 | 4.15 |
| Chemical Hardness (η) | (I-A)/2 | 2.35 |
| Chemical Softness (S) | 1/η | 0.43 |
| Electrophilicity Index (ω) | μ²/2η | 3.68 |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about the electronic properties of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules in a broader context, such as their conformational preferences and interactions with other molecules.
The presence of rotatable bonds in this compound, specifically around the dimethylamino and carboxylic acid groups, means that the molecule can exist in different spatial arrangements or conformations. The relative orientation of the dimethylamino group with respect to the pyridine ring and the orientation of the carboxylic acid group are key conformational features.
Molecular docking and binding energy calculations are computational techniques used to predict how a molecule might interact with a biological target, such as a protein receptor. nih.govresearchgate.net These methods are crucial in drug discovery and design. For this compound, if a potential biological target were identified, molecular docking simulations could be performed to predict the preferred binding orientation of the molecule within the active site of the target.
Following docking, more rigorous methods can be used to calculate the binding energy, which is a measure of the strength of the interaction between the molecule and its target. These calculations can range from empirical scoring functions to more accurate but computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). These studies can elucidate the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that contribute to the binding affinity.
In Silico Biological Profile Prediction
Computational Screening for Potential Molecular Targets
Computational screening, a key component of modern drug discovery, involves the use of computer algorithms to predict the biological targets of a given compound. For this compound, such a screening would entail using its two-dimensional or three-dimensional structure as a query to search through extensive databases of known biological targets, such as enzymes, receptors, and ion channels.
A hypothetical computational screening of this compound could involve various approaches, including ligand-based and structure-based methods. Ligand-based virtual screening would compare the structural and physicochemical properties of this compound to libraries of compounds with known biological activities. Similarities to existing active molecules could suggest potential targets. Structure-based virtual screening, on the other hand, would involve docking the 3D structure of the compound into the binding sites of numerous proteins to predict binding affinity.
Potential target classes for a molecule like this compound, a substituted pyridine derivative, might theoretically include kinases, G-protein coupled receptors (GPCRs), or various metabolic enzymes. However, without specific computational studies, any list of potential targets remains purely conjectural.
Table 1: Hypothetical Potential Molecular Targets for this compound Based on General Structural Features
| Target Class | Rationale for Potential Interaction | Confidence Level |
| Kinases | The pyridine ring is a common scaffold in many kinase inhibitors. | Low (Speculative) |
| GPCRs | Amine and carboxylic acid groups can form key interactions with receptor binding pockets. | Low (Speculative) |
| Nicotinic Acetylcholine (B1216132) Receptors | Structural similarity to nicotinic acid could suggest potential interaction. | Low (Speculative) |
| Monoamine Oxidase | The dimethylamino group might interact with the active site of enzymes involved in neurotransmitter metabolism. | Low (Speculative) |
Note: The targets listed in this table are purely hypothetical and are not based on published computational screening data for this compound.
Ligand-Receptor Docking Studies for Interaction Analysis
Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. This analysis provides insights into the binding mode, affinity, and the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
In the absence of identified and validated targets for this compound, no specific ligand-receptor docking studies can be cited. If a potential target were identified through computational screening, docking studies would be the next logical step. For instance, if a specific kinase was identified as a high-probability target, this compound would be docked into its ATP-binding site.
The docking simulations would predict the binding energy, with a lower value typically indicating a more favorable interaction. The analysis of the docked pose would reveal which amino acid residues in the receptor's binding pocket interact with the different functional groups of the ligand—the dimethylamino group, the isonicotinic acid core, and the carboxylic acid moiety.
Table 2: Hypothetical Interaction Analysis from a Docking Study of this compound with a Putative Kinase Target
| Functional Group of Ligand | Potential Interacting Amino Acid Residue (Example) | Type of Interaction |
| Carboxylic Acid | Lysine, Arginine | Hydrogen Bond, Salt Bridge |
| Pyridine Nitrogen | Serine, Threonine | Hydrogen Bond |
| Dimethylamino Group | Leucine, Valine | Hydrophobic Interaction |
Note: The interactions described in this table are illustrative examples of what might be observed in a docking study and are not based on actual research findings for this compound.
Mechanistic Investigations of Chemical and Biological Phenomena
Elucidation of Reaction Pathways in Organic Synthesis
The synthesis of 3-(Dimethylamino)isonicotinic acid, while not extensively detailed in publicly available literature, can be understood by examining the synthesis of its core components: isonicotinic acid and the introduction of a dimethylamino group onto a pyridine (B92270) ring.
The industrial production of isonicotinic acid, or pyridine-4-carboxylic acid, often starts from 4-methylpyridine (B42270) (gamma-picoline). One common method is the ammoxidation of 4-picoline to form 4-cyanopyridine, which is then hydrolyzed to yield isonicotinic acid. nih.gov Another established route involves the oxidation of 4-picoline using strong oxidizing agents like nitric acid or potassium permanganate. nih.govgoogle.com A more intricate method begins with a mixture of beta and gamma picolines, reacting it with benzaldehyde (B42025) to convert the gamma picoline to 4-styryl pyridine. This intermediate is then oxidized under acidic conditions to produce isonicotinic acid. nih.gov
The introduction of a dimethylamino group at the 3-position of the pyridine ring presents a greater synthetic challenge. Direct amination of the pyridine ring can be achieved through reactions like the Chichibabin reaction, which typically uses sodium amide to introduce an amino group, primarily at the 2- and 6-positions. nih.govnih.gov However, the synthesis of a 3-substituted pyridine via this method is less straightforward and often results in a mixture of isomers. mdpi.com
A more targeted approach would involve the use of a 3-substituted isonicotinic acid precursor. For instance, starting with a 3-haloisonicotinic acid, a dimethylamino group could be introduced via a nucleophilic aromatic substitution reaction or, more efficiently, through modern cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds and would be a plausible method for reacting a 3-haloisonicotinic acid derivative with dimethylamine (B145610). nih.gov This reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) complex, coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired this compound.
Alternatively, one could start with 3-aminoisonicotinic acid and perform a subsequent N,N-dimethylation. The methylation of the amino group can be achieved using various reagents, such as methyl iodide or dimethyl sulfate, often in the presence of a base. nih.gov More contemporary and sustainable methods might employ formaldehyde (B43269) as the carbon source in the presence of a reducing agent (Eschweiler-Clarke reaction) or use transition-metal catalysts. consensus.app
Table 1: Potential Synthetic Pathways to this compound
| Starting Material | Key Transformation | Reagents and Conditions | Intermediate(s) |
| 4-Methylpyridine | Oxidation | KMnO₄ or HNO₃ | Isonicotinic acid |
| 3-Haloisonicotinic acid | Buchwald-Hartwig Amination | Pd catalyst, ligand, base, dimethylamine | - |
| 3-Aminoisonicotinic acid | N,N-Dimethylation | Methyl iodide, base or HCHO, HCOOH | - |
| Isonicotinic acid | Nitration, Reduction, Dimethylation | HNO₃/H₂SO₄, then reducing agent (e.g., Sn/HCl), then methylating agent | 3-Nitroisonicotinic acid, 3-Aminoisonicotinic acid |
Mechanistic Insights into Biological Interactions
While specific studies on the biological mechanisms of this compound are not prominent in the available literature, the structural motifs present in its derivatives suggest potential interactions with various biological targets. The following sections explore these possibilities based on the known activities of related compounds.
Protein-Protein Interaction (PPI) Mechanisms of Modified Derivatives
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. nih.gov Small molecules that can modulate PPIs, either by inhibiting or stabilizing them, are of significant therapeutic interest. nih.govconsensus.app The flat and extensive interfaces of PPIs make them challenging targets for small molecules. nih.gov
Derivatives of this compound, with their rigid pyridine core and functional groups capable of hydrogen bonding and other interactions, could potentially be designed to fit into pockets at protein-protein interfaces. For instance, the 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to hundreds of partner proteins, influencing their activity and localization. nih.govmdpi.com Small molecules have been developed to both inhibit and stabilize 14-3-3 PPIs. mdpi.comnih.gov Stabilizers often act as "molecular glues," making contacts with both 14-3-3 and its partner protein. mdpi.com A hypothetical derivative of this compound could be designed to interact with the interface of a 14-3-3 protein complex, potentially through interactions involving the carboxylate and the aromatic ring.
Investigations into Nicotinic Receptor Modulation Mechanisms
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. nih.gov They are targets for a wide range of therapeutic agents. walisongo.ac.id While nicotinic acid itself acts on a G-protein coupled receptor (GPR109A) involved in lipid metabolism, nih.gov the structural similarity of a this compound derivative to known nAChR ligands warrants consideration of its potential to modulate these receptors.
The modulation of nAChRs can occur through various mechanisms, including direct agonism or antagonism at the acetylcholine binding site, or allosteric modulation at a different site on the receptor. nih.govmdpi.com The structure-activity relationships of ligands at nAChRs are complex and depend on the specific subunit composition of the receptor. nih.gov For a derivative of this compound to interact with a nAChR, its chemical features—such as the basicity of the dimethylamino group and the position of the carboxylate—would need to be compatible with the binding pockets of the receptor. Molecular modeling and in vitro binding assays would be necessary to explore this potential interaction and elucidate any modulatory mechanism.
Exploration of Enzyme Inhibition Pathways
The inhibition of enzymes is a common mechanism of action for many drugs. The structure of this compound and its potential derivatives could allow for interactions with the active sites or allosteric sites of various enzymes.
For example, proton pump inhibitors (PPIs) are a class of drugs that irreversibly inhibit the H+/K+-ATPase enzyme in the stomach, reducing acid secretion. nih.gov These drugs are typically derivatives of benzimidazole. While structurally distinct, the pyridine ring of a this compound derivative could potentially be designed to interact with the proton pump.
Another area of interest is the inhibition of enzymes involved in neurotransmitter metabolism. For instance, acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine. Inhibitors of AChE increase the levels of acetylcholine in the synaptic cleft and are used to treat conditions like Alzheimer's disease. Carbamate-based inhibitors are known to react with a serine residue in the active site of AChE. A suitably modified derivative of this compound could potentially be designed to fit within the active site of AChE and act as an inhibitor. The dimethylamino group could interact with anionic or hydrophobic pockets, while the carboxylate could form hydrogen bonds.
Table 2: Potential Biological Targets and Mechanisms for Modified this compound Derivatives
| Biological Target | Potential Mechanism of Action | Key Structural Features for Interaction |
| Protein-Protein Interfaces (e.g., 14-3-3) | Inhibition or stabilization of the protein complex | Rigid scaffold, hydrogen bond donors/acceptors |
| Nicotinic Acetylcholine Receptors | Agonism, antagonism, or allosteric modulation | Basic nitrogen, appropriate spatial arrangement of functional groups |
| Enzymes (e.g., H+/K+-ATPase, AChE) | Competitive or non-competitive inhibition | Groups capable of interacting with the active or allosteric site |
Applications in Chemical and Materials Science Research
Role as a Versatile Chemical Building Block in Advanced Organic Synthesis
3-(Dimethylamino)isonicotinic acid serves as a fundamental component in the field of organic synthesis. bldpharm.com Chemical building blocks are essential starting materials used to construct more complex molecules through various chemical reactions, playing a critical role in drug discovery, material science, and chemical research. cymitquimica.com The inherent structural features of this compound, namely the pyridine (B92270) ring, the carboxylic acid group, and the dimethylamino group, make it a valuable and versatile precursor for a range of advanced applications.
The structure of this compound is well-suited for the synthesis of more intricate heterocyclic systems. Heterocyclic compounds are a cornerstone of modern chemistry, and the pyridine core of this molecule provides a robust scaffold for further chemical modification. The presence of the reactive carboxylic acid and the activating dimethylamino group allows for a variety of chemical transformations, enabling chemists to build upon its frame. For instance, similar dimethylamino-functionalized building blocks have been used to create complex structures like (dimethylamino)methylene hydantoins, which are themselves precursors to other heterocyclic systems like oxoaplysinopsins. rsc.org This highlights the utility of the dimethylamino group in facilitating cyclization and condensation reactions essential for constructing larger, polycyclic heterocyclic molecules.
The pyridine nucleus is a common feature in many biologically active compounds, and this compound serves as a key intermediate in the development of pharmacologically relevant scaffolds. Its derivatives can be incorporated into larger molecules designed to interact with biological targets. The synthesis of complex organic molecules with potential therapeutic applications often relies on the strategic use of such building blocks. While direct synthesis of specific drugs from this compound is not detailed in the provided information, the general importance of pyridine carboxylic acids in medicinal chemistry is well-established. For example, related structures are used in the development of antifungal agents and other bioactive compounds. rsc.org
Development of Advanced Materials and Catalytic Systems
The unique electronic and structural properties of this compound lend themselves to the creation of sophisticated materials and catalysts.
N-Heterocyclic carbenes (NHCs) are a crucial class of ligands in modern catalysis, known for their strong σ-donating properties and their ability to form stable complexes with transition metals. sigmaaldrich.com These properties often lead to highly efficient catalytic systems for reactions like cross-coupling and olefin metathesis. sigmaaldrich.comnih.gov The isonicotinic acid framework can be incorporated into NHC ligands to modulate the catalyst's properties. nih.gov
A modular strategy has been developed for synthesizing NHC ligands that bear a Brønsted base tag, such as an isonicotinic acid rest. nih.gov This approach allows for the creation of ruthenium-based olefin metathesis catalysts where the tag is part of a non-dissociating ligand. nih.gov The presence of the basic tag, derived from the isonicotinic acid structure, can influence the activity of the resulting catalyst. nih.gov The ability to modify NHC ligands with functional groups like those found in this compound allows for fine-tuning of the electronic and steric properties of the catalyst, which is essential for optimizing its performance in various chemical transformations, including Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. sigmaaldrich.com
Table 1: Applications of NHC Ligands in Catalysis
| Reaction Type | Metal Core | Advantage of NHC Ligands |
|---|---|---|
| Olefin Metathesis | Ruthenium | Enhanced stability and tunable activity. nih.gov |
| Cross-Coupling Reactions | Palladium | Stronger σ-donation than phosphines, favoring oxidative addition. sigmaaldrich.com |
| Sonogashira Coupling | Palladium | Effective with unactivated alkyl bromides. sigmaaldrich.com |
Molecularly Imprinted Polymers (MIPs) are synthetic materials designed with recognition sites that are complementary in shape, size, and functionality to a specific target molecule (the template). mdpi.comnih.gov This "molecular memory" makes them highly selective, functioning as artificial antibodies or receptors for applications in separation science, chemical sensing, and controlled drug release. nih.govrsc.org
This compound is a suitable candidate for use as a functional monomer or as part of a template molecule in the synthesis of MIPs. During polymerization, the functional monomer forms a complex with the template molecule. nih.gov After polymerization with a cross-linker, the template is removed, leaving behind specific recognition cavities. mdpi.com The dimethylamino and carboxylic acid groups on the molecule can form non-covalent interactions (e.g., hydrogen bonds, ionic interactions) with a template, which is crucial for creating selective binding sites.
For example, methacrylic acid (MAA), a common functional monomer, is used to create MIPs for various templates, including nicotine (B1678760) and pharmaceutical impurities. mdpi.comnih.gov The principle involves creating specific interactions between the monomer and the template. Given its functional groups, this compound could play a similar role, contributing to the creation of highly selective MIPs for separating structurally similar compounds. The effectiveness of MIPs is often demonstrated by comparing their binding capacity to non-imprinted polymers (NIPs), with MIPs showing significantly higher affinity for the target molecule. mdpi.comresearchgate.net
Table 2: Components in Molecularly Imprinted Polymer Synthesis
| Component | Role | Example from Research |
|---|---|---|
| Template | The molecule to be recognized by the polymer. | Penicilloic acid, p-nitrophenol, Sulphanilamide. mdpi.com |
| Functional Monomer | Interacts with the template during polymerization. | Methacrylic Acid (MAA). mdpi.comnih.gov |
| Cross-linker | Forms the polymer matrix around the template-monomer complex. | Ethylene glycol dimethacrylate (EGDMA). mdpi.comnih.gov |
| Initiator | Starts the polymerization process. | 2,2-Azobisisobutyronitrile (AIBN). mdpi.com |
| Porogen (Solvent) | Solubilizes the components and influences polymer morphology. | Toluene, Acetonitrile. mdpi.com |
Design and Synthesis of In Vitro Fluorescent Probes and Analytical Tools
The development of fluorescent probes for detecting specific analytes, such as metal ions, is a significant area of analytical chemistry. These probes are designed to exhibit a change in their fluorescence properties upon binding to the target. While direct evidence of this compound being used as a fluorescent probe is not available in the provided search results, its structural motifs are relevant to the design of such tools.
For instance, nitrogen-containing heterocycles and aromatic carboxylic acids are often part of larger molecular structures used as fluorophores or recognition units. The design of fluorescent chemosensors often involves coupling a fluorophore with a specific recognition site. A valine-based isocyanonaphthalene, for example, was designed as a fluorescent probe for mercury ions, where the recognition event triggered a significant enhancement in fluorescence. nih.gov Similarly, N-heterocyclic carbene ligands have been shown to modulate the luminescence in gold(I) complexes, indicating that the electronic properties of such ligands can be tuned to create materials with specific photophysical characteristics. nih.gov The functional groups on this compound could be chemically modified to link it to a fluorophore, creating a new probe where the pyridine nitrogen or dimethylamino group could act as a binding site for a target analyte, leading to a measurable change in fluorescence.
Utilization as a Reaction Site or Fluorophore Component in Probe Development
The inherent structural features of this compound make it a promising candidate for the development of fluorescent probes. The pyridine ring system, substituted with an electron-donating dimethylamino group, can form the core of a fluorophore. The fluorescence properties of such compounds are often sensitive to their local environment, a characteristic that is highly desirable for chemical sensors.
Research into similarly structured molecules, such as coumarin (B35378) and aminopyridine derivatives, has demonstrated the potential of these scaffolds in creating fluorescent probes. For instance, the synthesis of various aminopyridine derivatives has been explored to study their fluorescent properties, with some showing significant quantum yields. mdpi.com The modification of the functional groups on these core structures allows for the fine-tuning of their photophysical properties, including absorption and emission wavelengths. mdpi.com
Furthermore, the carboxylic acid group on this compound serves as a convenient reaction site. It can be readily converted into an amide or ester, allowing for the attachment of the fluorophore to other molecules of interest, such as biomolecules or recognition units for specific analytes. This covalent linkage is a key step in the design of targeted fluorescent probes. The synthesis of monofluorinated 7-hydroxycoumarin-3-carboxamides as cell-permeable fluorescent molecular probes illustrates how the carboxylic acid functionality is crucial for linking the fluorophore to a targeting moiety, in this case, for imaging microtubules in living cells. nih.gov
While direct studies on this compound as a primary fluorophore are not extensively documented in the reviewed literature, its potential as a building block for more complex fluorescent probes is evident. The combination of its potential fluorescent properties and the reactive carboxylic acid handle makes it a valuable synthon for chemists developing new tools for bioimaging and sensing applications.
Application in Biochemical Assays as a Ligand
In the realm of biochemical assays, the ability of a molecule to act as a ligand, binding to a specific biological target such as a receptor or enzyme, is of paramount importance. The structure of this compound, with its pyridine nitrogen and potential for ionic interactions through the carboxylate group, suggests its capacity to engage in such binding events.
The study of ligand-receptor interactions is fundamental to drug discovery and understanding biological processes. For example, complementary 3D-QSAR modeling has been used to investigate the binding affinity and functional potency of nicotinic α4β2 ligands, highlighting the molecular features responsible for high-affinity binding. nih.gov While this study focused on other pyridine derivatives, it underscores the importance of the pyridine scaffold in ligand design.
The concept of binding affinity is crucial and is often quantified by the dissociation constant (Kd). For instance, in the study of the insulin (B600854) receptor, different ligands exhibit varying affinities, which in turn dictates their biological activity. nih.gov Although not directly involving this compound, this research exemplifies the principles of ligand binding that would apply.
While specific biochemical assays employing this compound as a primary ligand are not detailed in the available literature, its structural motifs suggest a potential for such applications. Further research would be necessary to explore its binding profile against various biological targets.
Derivatization for Enhanced Detection in Analytical Chemistry
In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), the derivatization of analytes is a common strategy to improve their detection and separation. Carboxylic acids, including this compound, can be challenging to analyze directly due to their polarity and sometimes poor ionization efficiency in mass spectrometry.
Derivatization chemically modifies the analyte to introduce a group that enhances its detectability. For instance, a simple and practical derivatization procedure for carboxylic acids using 2-picolylamine has been shown to increase detection responses by 9 to 158-fold in LC-ESI-MS/MS analysis. nih.gov This method results in derivatives that are highly responsive in the positive-ion mode of electrospray ionization and produce characteristic fragment ions, enabling sensitive detection. nih.gov
The carboxylic acid group of this compound is an ideal target for such derivatization reactions. A variety of reagents can be employed to convert the carboxylic acid into an ester or amide with a chromophore or a permanently charged group, significantly enhancing UV or mass spectrometric detection.
Below is a table summarizing common derivatization strategies for carboxylic acids that would be applicable to this compound:
| Derivatization Reagent | Detection Method | Principle of Enhancement |
| 2-Picolylamine | LC-ESI-MS/MS | Introduces a basic nitrogen, promoting positive ionization. |
| 2-Nitrophenylhydrazine (B1229437) | HPLC-DAD | Forms a derivative with a strong chromophore for UV detection. researchgate.net |
| Isonicotinoyl chloride | LC-MS | Introduces a positively charged isonicotinoyl group, improving sensitivity. |
An HPLC method for the analysis of the parent compound, isonicotinic acid, has been developed using a mixed-mode stationary phase column with UV detection at 200 nm. sielc.com While effective, derivatization could lower the limit of detection and provide greater selectivity, especially in complex biological matrices. The derivatization of small-molecule halogenated carboxylic acids using reagents like 2-nitrophenylhydrazine in the presence of a coupling agent like 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) further illustrates the utility of this approach for enhancing the analysis of carboxylic acids. researchgate.net
Structure Activity Relationship Sar Studies and Analogue Design
Systematic Modification of the 3-(Dimethylamino)isonicotinic Acid Scaffold
Systematic modifications of the this compound scaffold are crucial for understanding the fundamental principles governing its chemical behavior and biological properties. These modifications involve altering substituents and their positions on the pyridine (B92270) ring to observe the resulting effects.
The chemical reactivity of the isonicotinic acid framework is significantly influenced by the nature and position of substituents on the pyridine ring. The dimethylamino group at the 3-position is an electron-donating group, which can affect the nucleophilicity of the pyridine nitrogen and the acidity of the carboxylic acid.
Substituent effects are generally categorized as inductive effects and resonance effects. ucsb.edu Inductive effects are transmitted through the sigma bonds, while resonance effects involve the delocalization of electrons through the pi system. ucsb.edu For instance, electron-withdrawing groups, such as nitro groups, increase the acidity of carboxylic acids, while electron-donating groups have the opposite effect. ucsb.eduresearchgate.net The reactivity of the pyridine nitrogen is also crucial for the biological activity of many isonicotinic acid derivatives, and this reactivity is modulated by substituents. nih.gov
A study on 6-substituted nicotinic acids demonstrated that the effect of a substituent on the acid's reactivity was more pronounced in aprotic solvents with higher dipolarity and polarizability. researchgate.net This highlights the interplay between the solvent environment and substituent effects in determining chemical reactivity.
The position of substituents on the pyridine ring has a profound impact on the properties of isonicotinic acid derivatives. A reinvestigation of the SAR of isoniazid (B1672263) revealed that moving the pyridine nitrogen to other positions within the ring abolishes antitubercular activity. nih.govnih.gov Similarly, substitution at the 3-position of the pyridine ring is generally not well-tolerated for antitubercular activity, whereas substitution at the 2-position can be permissible. nih.gov For example, 2-methyl-isoniazid showed antimycobacterial activity comparable to isoniazid itself. nih.govnih.gov
This positional dependence is a critical factor in drug design, as even minor shifts in substituent placement can lead to significant changes in biological activity. This is often due to altered binding interactions with the target enzyme or receptor.
Design and Evaluation of Isoniazid (Isonicotinic Acid Hydrazide) Analogues
Isoniazid, the hydrazide of isonicotinic acid, is a cornerstone drug for the treatment of tuberculosis. nih.govnih.gov However, the emergence of drug-resistant strains necessitates the development of new analogues. bohrium.com The design of isoniazid analogues often focuses on modifying the hydrazide moiety to create novel hydrazones and Schiff bases.
Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂ and are typically formed by the reaction of a hydrazide with an aldehyde or ketone. mdpi.comconicet.gov.ar Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone. In the context of isoniazid, the terminal amino group of the hydrazide is reacted with various aldehydes and ketones to produce a wide array of derivatives. mdpi.comnih.govresearchgate.net
The synthesis of these derivatives is often a straightforward one-pot reaction. conicet.gov.arresearchgate.net For example, novel hydrazone derivatives of isoniazid have been synthesized by reacting it with alkylated vanillin (B372448) aldehyde and salicylaldehyde. mdpi.com Similarly, Schiff base derivatives have been prepared from 1-indanone (B140024) and isoniazid. nih.gov These synthetic strategies allow for the introduction of diverse structural motifs, enabling extensive exploration of the chemical space for potential drug candidates.
Table 1: Examples of Synthesized Isoniazid Hydrazone and Schiff Base Derivatives
| Derivative Type | Starting Materials | Reference |
|---|---|---|
| Hydrazone | Isoniazid and alkylated vanillin/salicylaldehyde | mdpi.com |
| Schiff Base | Isoniazid and 1-indanone | nih.gov |
| Hydrazone | Isoniazid and 2,5-dimethoxy benzaldehyde (B42025) | researchgate.net |
The synthesized isoniazid analogues are evaluated for a range of biological activities, with a primary focus on antimicrobial, anti-inflammatory, and antitubercular properties.
Antimicrobial and Antifungal Activity: Many isoniazid-derived hydrazones and Schiff bases exhibit significant antibacterial and antifungal properties. mdpi.comresearchgate.net The introduction of different aromatic and heterocyclic moieties can modulate the spectrum and potency of antimicrobial action. For instance, certain nicotinamide (B372718) derivatives have shown potent antifungal activity by disrupting the fungal cell wall. mdpi.com
Anti-inflammatory Activity: Modifications to the isonicotinic acid scaffold have also yielded compounds with anti-inflammatory properties. nih.gov For example, novel nicotinic acid derivatives have been synthesized and shown to possess significant anti-inflammatory activity in both in vitro and in vivo models. nih.gov The mechanism often involves the inhibition of inflammatory mediators like TNF-α and IL-6. nih.gov
Antitubercular Activity: A major goal of isoniazid analogue design is to overcome drug resistance. bohrium.comnih.gov SAR studies have shown that the pyridine ring and the hydrazide moiety are generally essential for antitubercular activity. nih.govnih.govyoutube.com However, specific substitutions can enhance activity or restore it against resistant strains. For example, an isonicotinic acid derivative, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, was found to be active against an isoniazid-resistant strain of Mycobacterium tuberculosis. nih.gov The distance between the pyridine nitrogen and the terminal nitrogen of the hydrazide group has been identified as a significant factor for antitubercular activity. capes.gov.br
Table 2: Biological Activities of Selected Isoniazid Analogues
| Compound Class | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Isoniazid Hydrazones | Antibacterial, Cytotoxic | Showed potential antibacterial and cytotoxic properties. | mdpi.com |
| 1-Indanyl Isoniazid Derivatives | Antitubercular | Exhibited potent activity against both sensitive and resistant strains of M. tuberculosis. | nih.gov |
| Nicotinic Acid Derivatives | Anti-inflammatory | Demonstrated significant anti-inflammatory effects with a good gastric safety profile. | nih.gov |
| Isonicotinic Acid Hydrazide Derivative | Antitubercular | Active against isoniazid-resistant M. tuberculosis. | nih.gov |
Coordination Chemistry of this compound and its Derivatives with Metal Ions
The pyridine nitrogen and the carboxylate or hydrazide functional groups of isonicotinic acid and its derivatives are excellent ligands for coordination with metal ions. scielo.org.mxresearchgate.net The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. nih.govresearchgate.net
Isoniazid and its Schiff base derivatives can coordinate with a variety of transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). scielo.org.mxresearchgate.netresearchgate.net The coordination can occur through the pyridine nitrogen, the carbonyl oxygen, and the terminal amino nitrogen of the hydrazide moiety. scielo.org.mx The geometry of the resulting metal complexes can vary, with common geometries being octahedral and tetrahedral. researchgate.netresearchgate.net
The formation of metal complexes can modulate the reactivity and biological properties of the parent molecule. For instance, the coordination of isoniazid to iron(II) has been shown to enhance the formation of isonicotinic acid, suggesting a potential strategy to overcome drug resistance by promoting a self-activating mechanism. nih.gov Metal complexes of isoniazid derivatives have also been investigated for their urease inhibitory activity. ijper.org Furthermore, a lanthanum complex with a derivative of dibenzopyriodonium has been synthesized and characterized, demonstrating antitumor activity. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| Isoniazid (Isonicotinic acid hydrazide) | |
| 2-Methyl-isoniazid | |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | |
| Nicotinic acid | |
| Vanillin | |
| Salicylaldehyde | |
| 1-Indanone | |
| 2,5-Dimethoxy benzaldehyde | |
| Copper(II) | |
| Cobalt(II) | |
| Nickel(II) | |
| Zinc(II) | |
| Iron(II) |
No Research Data Available for Metal Complexes of this compound
Despite a comprehensive search of scientific databases and literature, no specific research articles or data could be found on the synthesis, characterization, or ligand-metal chelation properties of metal complexes involving the chemical compound this compound.
While extensive research exists on the coordination chemistry of related compounds, such as isonicotinic acid and its various derivatives, there appears to be a significant gap in the scientific literature concerning the specific metal complexes of this compound. The performed searches, aimed at uncovering information for an article on its Structure-Activity Relationship (SAR) studies and analogue design, did not yield any relevant results.
The investigation into the synthesis and characterization of metal complexes, as well as the exploration of their ligand-metal chelation properties, are crucial aspects of understanding the potential applications of a compound in various fields, including catalysis, materials science, and medicinal chemistry. However, for this compound, this foundational research appears to be unpublished or non-existent in the public domain.
Therefore, the requested detailed article, which was to include in-depth research findings and data tables on the metal complexes of this specific compound, cannot be generated at this time due to the absence of the necessary scientific data. Further experimental research would be required to elucidate the coordination behavior of this compound with various metal ions.
Future Directions and Emerging Research Areas
Integration of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
The convergence of high-throughput screening (HTS) and combinatorial chemistry presents a powerful strategy for the rapid discovery of novel derivatives of 3-(Dimethylamino)isonicotinic acid with enhanced properties. escholarship.orgnih.gov Combinatorial chemistry allows for the systematic and rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. escholarship.org This approach, when applied to the this compound core, can generate a vast array of derivatives by introducing diverse substituents at various positions on the pyridine (B92270) ring or by modifying the carboxylic acid and dimethylamino moieties.
The subsequent use of HTS enables the rapid evaluation of these libraries for specific biological activities or chemical properties. nih.gov For instance, HTS assays can be designed to screen for derivatives with potent inhibitory activity against specific enzymes, receptors, or cellular pathways. This integrated approach significantly accelerates the identification of lead compounds for further development in areas such as medicinal chemistry and materials science. umich.edu The development of robust HTS platforms, including fluorescence-based assays, allows for the efficient screening of large combinatorial libraries in a time- and cost-effective manner. nih.gov
To illustrate the potential of combinatorial chemistry in generating a diverse library of this compound derivatives, consider the following hypothetical combinatorial matrix:
| Core Scaffold | R1 Substituent (at position 2 or 6) | R2 Modification (of the carboxylic acid) | R3 Modification (of the dimethylamino group) |
| This compound | -H | -OCH3 (Ester) | -N(CH3)(CH2CH3) |
| -CH3 | -NH2 (Amide) | -N(CH2CH3)2 | |
| -Cl | -NH-Aryl (Substituted Amide) | -N-oxide | |
| -F | -O-Alkyl (Substituted Ester) | Quaternary ammonium (B1175870) salt | |
| -OCH3 | Hydrazide | Cyclic amine |
This table represents a simplified example of how a combinatorial library of this compound derivatives could be constructed by systematically varying substituents at different positions.
Computational-Experimental Synergy in Molecular Design and Optimization
The synergy between computational modeling and experimental synthesis is becoming increasingly crucial in the rational design and optimization of novel molecules. nih.govresearchgate.net In the context of this compound, computational tools can be employed to predict the physicochemical properties, biological activity, and potential toxicity of virtual derivatives before their actual synthesis. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the structural requirements for a desired activity. nih.govresearchgate.net
For example, molecular docking studies can simulate the binding of this compound derivatives to the active site of a target protein, helping to prioritize the synthesis of compounds with the highest predicted binding affinity. nih.govnih.gov QSAR models, on the other hand, can establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds, enabling the prediction of the activity of yet-to-be-synthesized derivatives. researchgate.net
The experimental synthesis and testing of the most promising candidates identified through computational screening provide crucial feedback for refining and improving the predictive power of the computational models. researchgate.net This iterative cycle of computational design, experimental validation, and model refinement accelerates the optimization of lead compounds with improved potency and selectivity. mdpi.com
A summary of findings from a study on the computational design and evaluation of isonicotinic acid hydrazide analogues as potential antitubercular agents highlights the power of this synergistic approach:
| Compound ID | Predicted Activity (Docking Score) | Experimental Activity (MIC in µM) | Correlation |
| Compound 3e | High | 7.30 - 8.74 | Strong |
| Compound 3g | High | 7.30 - 8.74 | Strong |
| Compound 5b | High | 7.30 - 8.74 | Strong |
| Compound 11b | High | 7.30 - 8.74 | Strong |
This table is based on data for isonicotinic acid hydrazide analogues and demonstrates the correlation between predicted and experimental activities, supporting the use of computational-experimental synergy for designing derivatives of this compound. nih.gov
Green Chemistry Approaches in the Synthesis of this compound and its Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance sustainability. nih.govresearchgate.net Future research on this compound and its derivatives will likely focus on developing greener synthetic routes that reduce waste, use less hazardous substances, and are more energy-efficient. nih.govmdpi.com
Traditional synthetic methods often rely on harsh reagents, toxic solvents, and require multiple steps, leading to poor atom economy and significant waste generation. nih.gov Green chemistry approaches aim to address these shortcomings through the use of biocatalysts, such as enzymes, which can catalyze reactions with high selectivity under mild conditions. nih.gov The use of environmentally benign solvents like water, supercritical fluids, or ionic liquids can also significantly reduce the environmental footprint of the synthesis. researchgate.net
Furthermore, the development of one-pot reactions and continuous-flow processes can improve efficiency and reduce waste by minimizing purification steps and allowing for better control over reaction parameters. nih.gov For instance, the synthesis of nicotinamide (B372718) derivatives, which are structurally related to this compound, has been successfully achieved using biocatalysis in continuous-flow microreactors, resulting in high yields and shorter reaction times. nih.gov
A comparison of conventional and potential green synthesis methods for nicotinic acid, an isomer of isonicotinic acid, illustrates the advantages of green chemistry approaches:
| Parameter | Conventional Method (e.g., Oxidation with Nitric Acid) | Potential Green Method (e.g., Biocatalysis or Catalytic Oxidation with O2) |
| Oxidizing Agent | Nitric Acid (Corrosive, produces NOx) | O2 (Clean), H2O2 (Produces H2O as byproduct) |
| Catalyst | Often requires heavy metals | Biocatalysts (enzymes), benign metal catalysts |
| Solvent | Often organic solvents | Water, green solvents |
| Byproducts | Nitrous oxide (a potent greenhouse gas) | Water |
| Atom Economy | Lower | Higher |
| Energy Consumption | Often high temperature and pressure | Milder reaction conditions |
This table compares the environmental impact of conventional versus green synthesis methods for a related compound, highlighting the potential for developing more sustainable routes to this compound. nih.govnih.govmdpi.com
Expanding Applications in Targeted Chemical Technologies
While derivatives of isonicotinic acid have been explored for their therapeutic potential, particularly as antitubercular agents and HIF-1α inhibitors, future research is expected to uncover new and expanding applications for this compound and its derivatives in a variety of targeted chemical technologies. nih.govnih.govnih.gov The unique electronic and structural features imparted by the dimethylamino and carboxylic acid groups on the pyridine scaffold make this compound a versatile building block for the design of functional molecules.
In the realm of materials science, derivatives of this compound could be investigated as components of metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atoms of the pyridine ring and the dimethylamino group, along with the oxygen atoms of the carboxylate, can act as coordination sites for metal ions, leading to the formation of novel materials with potential applications in gas storage, catalysis, and sensing.
Furthermore, the ability of the pyridine nucleus to participate in various chemical transformations makes this compound a valuable intermediate in the synthesis of more complex molecular architectures. These could include targeted probes for bioimaging, where the dimethylamino group might enhance fluorescence properties, or as ligands for catalysts in asymmetric synthesis. The development of hybrid molecules, where this compound is coupled with other pharmacophores, could lead to new therapeutic agents with multi-target activity. nih.gov
The exploration of these emerging applications will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and chemical biology to fully realize the potential of this compound as a versatile chemical entity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Dimethylamino)isonicotinic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via coupling reactions using pyridine-3,4-dicarboxylic anhydride derivatives. For example, substituting chlorobenzene or iodophenyl groups (as seen in analogous compounds) requires precise control of stoichiometry and temperature . Carbodiimide-based coupling reagents (e.g., EDC or DCC) with catalytic DMAP are critical for activating carboxylic acid intermediates, as demonstrated in similar isonicotinic acid syntheses . Reaction monitoring via TLC or HPLC is essential to optimize yields, which may vary between 30–50% depending on purification protocols .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : H and C NMR are used to confirm the dimethylamino group’s position and aromatic proton environments. For example, the dimethylamino proton signal typically appears as a singlet near δ 2.8–3.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHNO with a theoretical mass of 179.08 g/mol) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures purity, as applied in related isonicotinic acid derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear EN 166-compliant goggles, nitrile gloves, and flame-resistant lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as recommended for structurally similar amines .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the pharmacological activity of this compound derivatives?
- Methodology :
- Cytotoxicity Screening : Use HepG2 or THP-1 cell lines with MTT assays, referencing protocols for related pyridinecarboxylic acid derivatives .
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against S. aureus or E. coli, noting substituent-dependent activity trends (e.g., halogenated analogs show enhanced potency) .
- Enzyme Inhibition : Employ fluorescence-based assays (e.g., MMP3 inhibition) with recombinant proteins, using TCEP to stabilize thiol-containing enzymes .
Q. How should conflicting data on the bioactivity of this compound derivatives be resolved?
- Methodology :
- Comparative Analysis : Cross-reference experimental conditions (e.g., solvent polarity, cell line viability thresholds) across studies, as discrepancies often arise from assay variability .
- Dose-Response Validation : Replicate experiments with standardized concentrations (e.g., 1–100 µM) and include positive controls (e.g., fluconazole for antimicrobial assays) .
- Structural Confirmation : Re-analyze suspect compounds via X-ray crystallography to rule out isomerization or degradation artifacts .
Q. What strategies improve the solubility and bioavailability of this compound in preclinical studies?
- Methodology :
- Salt Formation : Convert the carboxylic acid group to sodium or lysine salts, as demonstrated for related compounds to enhance aqueous solubility .
- Prodrug Design : Synthesize ester or amide prodrugs (e.g., methyl ester derivatives) that hydrolyze in vivo, leveraging methodologies from trifluoromethylpyridine analogs .
- Nanocarrier Systems : Use liposomal encapsulation or PEGylation, referencing protocols for isonicotinic acid hydrazide delivery .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Model the electronic effects of the dimethylamino group on the pyridine ring’s electrophilicity using Gaussian09 at the B3LYP/6-31G* level .
- pKa Prediction : Utilize software like SPARC to estimate the carboxylic acid’s acidity (predicted pKa ~2.5–3.0), which influences reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
